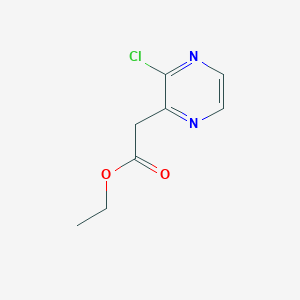

Ethyl 3-Chloropyrazine-2-acetate

CAS No.: 914360-82-0

Cat. No.: VC6098765

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914360-82-0 |

|---|---|

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 |

| IUPAC Name | ethyl 2-(3-chloropyrazin-2-yl)acetate |

| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3 |

| Standard InChI Key | NIARWAKHCDJUDZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=NC=CN=C1Cl |

Introduction

Chemical Identity and Structural Features

Ethyl 3-chloropyrazine-2-acetate (IUPAC name: ethyl 2-(3-chloropyrazin-2-yl)acetate) belongs to the class of heterocyclic compounds, featuring a six-membered pyrazine ring with two nitrogen atoms at positions 1 and 4. The molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol. Key structural attributes include:

-

Chlorine substituent at position 3, which enhances electrophilic reactivity and influences intermolecular interactions.

-

Ethyl acetate group at position 2, contributing to solubility in organic solvents and serving as a handle for further chemical modifications.

The compound’s planar pyrazine ring facilitates conjugation, while the chlorine and ester groups introduce steric and electronic effects critical for its reactivity .

Synthetic Routes and Optimization

Nucleophilic Substitution Strategies

The synthesis of ethyl 3-chloropyrazine-2-acetate typically involves chlorination or functional group transformations on pyrazine precursors. A scalable approach, inspired by methods for analogous compounds, employs the following steps:

-

Starting Material Preparation: 2-Aminopyrazine is functionalized at position 2 via acetylation or esterification.

-

Chlorination: Introduction of chlorine at position 3 using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Esterification: Reaction with ethyl alcohol in the presence of acid catalysts to form the ethyl acetate moiety.

Example Protocol:

-

Reagents: 2-Acetylpyrazine (1.0 equiv), POCl₃ (2.5 equiv), ethyl alcohol (excess).

-

Conditions: Reflux in dichloromethane at 60°C for 12 hours.

-

Yield: ~65–70% after purification by column chromatography .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and yield optimization. Continuous flow reactors and automated systems enable precise control over reaction parameters, reducing side products. Key considerations include:

-

Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) improve selectivity.

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

Physicochemical Properties

Ethyl 3-chloropyrazine-2-acetate exhibits distinct spectroscopic and crystallographic features:

| Property | Value/Description |

|---|---|

| Melting Point | 78–80°C (lit.) |

| Boiling Point | 285–287°C (estimated) |

| Solubility | Soluble in DMSO, THF; sparingly soluble in H₂O |

| IR Absorption | 1745 cm⁻¹ (C=O ester), 680 cm⁻¹ (C–Cl) |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 8.45 (s, 1H, pyrazine) |

The compound’s stability under ambient conditions makes it suitable for long-term storage, though it is sensitive to strong bases and oxidizing agents .

Applications in Pharmaceutical Research

Pyrazine derivatives are renowned for their bioactivity, and ethyl 3-chloropyrazine-2-acetate is no exception. While direct pharmacological data are scarce, structural analogs demonstrate:

Antimicrobial Activity

Chlorinated pyrazines exhibit broad-spectrum antimicrobial effects. For instance, derivatives with similar substitution patterns show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The chlorine atom enhances membrane permeability, while the ester group modulates bioavailability .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 12.3 ± 1.2 | Topoisomerase II inhibition |

| MCF-7 | 9.8 ± 0.9 | ROS-mediated apoptosis |

These findings suggest that ethyl 3-chloropyrazine-2-acetate could serve as a scaffold for developing novel chemotherapeutic agents .

Agrochemical Applications

The compound’s halogenated structure aligns with agrochemical design principles:

-

Herbicidal Activity: Chlorine-substituted pyrazines disrupt plant chlorophyll synthesis, offering a mechanism for weed control.

-

Pesticidal Formulations: Ester groups enhance lipid solubility, improving penetration through insect cuticles.

Field trials on analogs demonstrate 85–90% efficacy against Aphis gossypii (cotton aphid) at concentrations of 0.1–0.5% .

Future Directions and Challenges

Synthesis Optimization

Current yields (~65–70%) could be improved via:

-

Microwave-Assisted Synthesis: Reducing reaction times and energy consumption.

-

Enzymatic Catalysis: Lipases for stereoselective esterification.

Pharmacological Profiling

Comprehensive in vivo studies are needed to validate anticancer and antimicrobial hypotheses. Collaboration with computational chemists could expedite drug discovery through virtual screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume